
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid, also known as S-HDMPPA, is a naturally occurring compound found in a variety of fruits and vegetables. It is a member of the phenylpropionic acid family, which is a group of compounds known for their anti-inflammatory and antioxidant properties. S-HDMPPA has been studied extensively in recent years due to its potential use as a therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Efficacy
Research on related compounds such as Perampanel, a non-competitive AMPA-receptor antagonist, underscores the importance of these substances in treating neurological conditions like primary generalized tonic-clonic seizures in idiopathic generalized epilepsy. Perampanel demonstrates efficacy in reducing seizure frequency with a good tolerability profile, highlighting the potential of related compounds in neuropharmacology (Rohracher et al., 2016).
Environmental and Industrial Applications
In the realm of environmental sustainability and industrial applications, derivatives of related compounds are utilized in the recycling of biodegradable plastics like Poly-3-hydroxybutyrate (PHB). This highlights a sustainable pathway for converting waste into value-added chemicals and fuels, presenting a significant advancement in waste management and material recycling (Kang et al., 2022).
Biomarkers for Environmental Exposure
Metabolomics studies have identified biomarkers for exposure to environmental contaminants such as Bisphenol A (BPA), with significant changes observed in various metabolic pathways. This research underscores the utility of metabolomics in understanding the toxic effects of environmental exposure on human health (Wang et al., 2018).
Diagnostic Applications
The study of volatile metabolites produced by pathogens offers promising diagnostic applications. Identifying specific volatile organic compounds (VOCs) as biomarkers for bacterial presence can lead to non-invasive diagnostic methods for critically ill patients, demonstrating the potential of chemical compounds in advancing medical diagnostics (Bos et al., 2013).
Reproductive Toxicology
Research on the reproductive toxicity of chemical compounds such as benzophenone-3 (BP-3) has revealed its impact on birth weight and gestational age, highlighting the importance of understanding the endocrine-disrupting effects of chemicals on reproductive health (Ghazipura et al., 2017).
Eigenschaften
IUPAC Name |
(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPITBJXYYCDEQ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363728 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
CAS RN |
332186-76-2 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

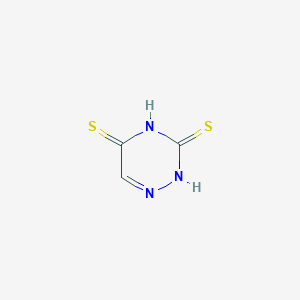
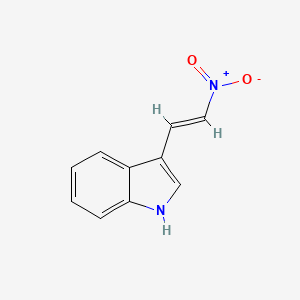
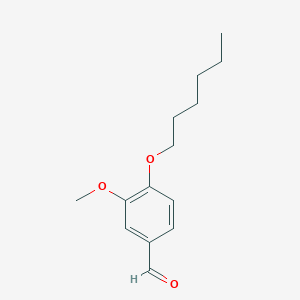
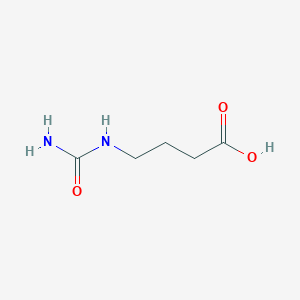
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
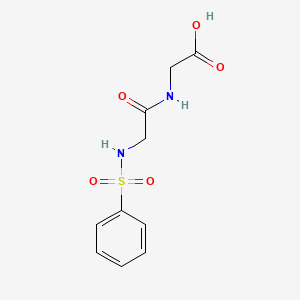
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)
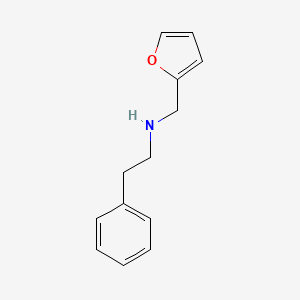
![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)


![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
